molecular formula C15H18ClNS B1405167 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole CAS No. 329977-11-9

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

Cat. No. B1405167
CAS RN: 329977-11-9
M. Wt: 279.8 g/mol
InChI Key: UIIGXXMWZLSNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiazole ring, with the 4-tert-Butylphenyl and 4-chloromethyl groups attached at the 2 and 4 positions, respectively. The 5 position would carry a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The thiazole ring is aromatic and relatively stable. The chloromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of the aromatic thiazole ring, the bulky tert-butyl group, and the polarizable chloromethyl group .

Scientific Research Applications

Natural Sources and Bioactivities

A study by Zhao et al. (2020) provides a comprehensive review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, focusing on natural sources and bioactivities. This research offers insights into the toxic secondary metabolites produced by various organisms and their potent toxicity across a broad spectrum of testing organisms, highlighting the significant interest in phenolic compounds and their derivatives in environmental and biological contexts (Zhao et al., 2020).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), reviews their environmental occurrence, human exposure, and toxicity. These compounds, including transformation products, have been detected in various matrices, indicating their widespread use and potential environmental impact. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity, pointing towards the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Plastic Scintillators and Luminescent Materials

The study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate reviews the incorporation of various luminescent dyes, including thiazole derivatives, for enhanced scintillation properties. This highlights the application of thiazole derivatives in materials science, particularly in the development of radiation detection materials (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the “mechanism of action” of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole” would require appropriate safety measures. Without specific safety data for this compound, it’s hard to comment on its exact hazards .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

2-(4-tert-butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGXXMWZLSNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169648
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

CAS RN

329977-11-9
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329977-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Reactant of Route 3
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Reactant of Route 4
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Reactant of Route 5
Reactant of Route 5
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Reactant of Route 6
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.